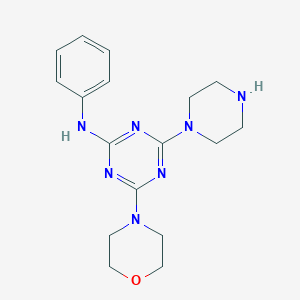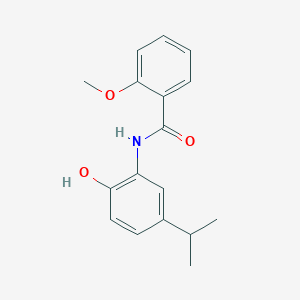![molecular formula C21H17N3O3 B246050 4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B246050.png)
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core with ethoxy and pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoic acid with 2-amino-4-pyridinyl-1,3-benzoxazole under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-pyridin-4-yl)benzamide: Lacks the benzoxazole moiety.
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide: Lacks the ethoxy group.
4-ethoxy-N-(1,3-benzoxazol-5-yl)benzamide: Lacks the pyridinyl group.
Uniqueness
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the ethoxy and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-17-6-3-14(4-7-17)20(25)23-16-5-8-19-18(13-16)24-21(27-19)15-9-11-22-12-10-15/h3-13H,2H2,1H3,(H,23,25) |
InChI Key |
ZWIBXYWEEMTPNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
